molecular formula C35H41N7O4 B11930100 Daclatasvir Impurity B

Daclatasvir Impurity B

Cat. No.: B11930100
M. Wt: 623.7 g/mol
InChI Key: JYVHPJBIMHHKQX-CHQNGUEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir Impurity B is a chemical compound used primarily as a reference standard in the pharmaceutical industry. It is a byproduct or degradation product of Daclatasvir, a direct-acting antiviral agent used to treat hepatitis C virus (HCV) infections. The chemical name of this compound is Methyl ((S)-1-((S)-2-(5-(4’-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daclatasvir Impurity B involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include sodium perchlorate, 1-octanesulfonic acid sodium salt, and acetonitrile .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir Impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and acetonitrile. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Daclatasvir Impurity B is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Daclatasvir Impurity B is not well-documented, as it is primarily used as a reference standard. it is structurally related to Daclatasvir, which inhibits the HCV nonstructural protein NS5A. This inhibition prevents RNA replication and virion assembly, thereby reducing viral load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daclatasvir Impurity B is unique due to its specific structure and the role it plays in the analytical and quality control processes of Daclatasvir production. Its presence and concentration can provide insights into the stability and degradation pathways of the parent drug .

Properties

Molecular Formula

C35H41N7O4

Molecular Weight

623.7 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1

InChI Key

JYVHPJBIMHHKQX-CHQNGUEUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC

Origin of Product

United States

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